Flurprimidol

描述

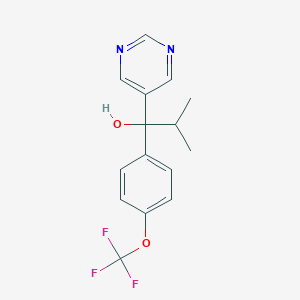

Structure

3D Structure

属性

IUPAC Name |

2-methyl-1-pyrimidin-5-yl-1-[4-(trifluoromethoxy)phenyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O2/c1-10(2)14(21,12-7-19-9-20-8-12)11-3-5-13(6-4-11)22-15(16,17)18/h3-10,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVZCONIUDBCDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)OC(F)(F)F)(C2=CN=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024108 | |

| Record name | Flurprimidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56425-91-3 | |

| Record name | Flurprimidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56425-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flurprimidol [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056425913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flurprimidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLURPRIMIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39B8QWM1Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flurprimidol's Mechanism of Action on Gibberellin Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurprimidol, a pyrimidinyl carbinol plant growth retardant, effectively controls plant stature by inhibiting the biosynthesis of gibberellins (GAs), a class of hormones crucial for cell elongation. This technical guide delineates the specific molecular mechanism by which this compound exerts its inhibitory effects on the gibberellin synthesis pathway. The primary target of this compound is the enzyme ent-kaurene oxidase (KO), a cytochrome P450 monooxygenase. By binding to the heme iron center of this enzyme, this compound competitively inhibits the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a critical early step in the GA biosynthesis cascade. This guide provides a comprehensive overview of the gibberellin synthesis pathway, the specific inhibitory action of this compound, quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the involved pathways and experimental workflows.

Introduction

Gibberellins are a large family of tetracyclic diterpenoid plant hormones that play a pivotal role in regulating various aspects of plant growth and development, including stem elongation, seed germination, dormancy, flowering, and fruit development.[1] The precise control of GA levels is, therefore, essential for normal plant development. Chemical agents that interfere with GA biosynthesis are widely used in agriculture and horticulture to manage plant height and improve crop characteristics.

This compound is a synthetic, nitrogen-containing heterocyclic compound of the pyrimidine chemical class that functions as a potent plant growth retardant.[2] Its primary mode of action is the inhibition of gibberellin biosynthesis, leading to reduced internode elongation and a more compact plant architecture.[2][3] Understanding the precise molecular target and mechanism of action of this compound is crucial for its effective application and for the development of new, more specific plant growth regulators. This guide provides a detailed technical overview of this compound's interaction with the gibberellin biosynthesis pathway.

The Gibberellin Biosynthesis Pathway

The biosynthesis of gibberellins is a complex pathway that occurs in multiple cellular compartments, including plastids, the endoplasmic reticulum, and the cytosol.[4] The pathway can be broadly divided into three stages:

Stage 1: Formation of ent-kaurene (Plastid) The pathway begins in the plastids with the synthesis of geranylgeranyl diphosphate (GGPP) from isopentenyl diphosphate (IPP) via the methylerythritol phosphate (MEP) pathway. GGPP is then converted to ent-kaurene through a two-step cyclization reaction catalyzed by two distinct enzymes:

-

ent-copalyl diphosphate synthase (CPS): Catalyzes the conversion of GGPP to ent-copalyl diphosphate (ent-CPP).

-

ent-kaurene synthase (KS): Catalyzes the conversion of ent-CPP to ent-kaurene.

Stage 2: Oxidation of ent-kaurene to GA12 (Endoplasmic Reticulum) ent-kaurene is transported to the endoplasmic reticulum, where it undergoes a series of oxidation reactions catalyzed by two cytochrome P450 monooxygenases:

-

ent-kaurene oxidase (KO): This multifunctional enzyme catalyzes the three-step oxidation of the C-19 methyl group of ent-kaurene to a carboxylic acid, yielding ent-kaurenoic acid. The intermediates in this process are ent-kaurenol and ent-kaurenal.[5]

-

ent-kaurenoic acid oxidase (KAO): This enzyme hydroxylates ent-kaurenoic acid at the C-7 position, which is followed by the contraction of the B-ring to form GA12-aldehyde. GA12-aldehyde is then oxidized to GA12, the first gibberellin in the pathway.

Stage 3: Formation of Bioactive GAs (Cytosol) In the cytosol, GA12 is converted into the various bioactive gibberellins (e.g., GA1, GA3, GA4) and their inactive catabolites through a series of reactions catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs), including GA 20-oxidases and GA 3-oxidases.[4]

This compound's Mechanism of Action

This compound's inhibitory effect on gibberellin biosynthesis is highly specific, targeting the early stages of the pathway in the endoplasmic reticulum.[2]

Target Enzyme: ent-Kaurene Oxidase

The primary molecular target of this compound is ent-kaurene oxidase (KO) *, a cytochrome P450-dependent monooxygenase.[2] This enzyme is critical for the conversion of ent-kaurene to ent-kaurenoic acid, a committed step in the biosynthesis of all gibberellins.[5]

Mode of Inhibition

This compound acts as a competitive inhibitor of ent-kaurene oxidase. Its nitrogen-containing heterocyclic structure allows it to bind to the prosthetic heme iron atom within the active site of the cytochrome P450 enzyme.[2] This binding event prevents the enzyme from interacting with its natural substrate, ent-kaurene, thereby blocking the subsequent oxidation steps. The inhibition of the three-step oxidation of ent-kaurene to ent-kaurenoic acid effectively halts the downstream production of all gibberellins.

Data Presentation

| Inhibitor | Target Enzyme | Plant/System | IC50 / Ki | Reference |

| Ancymidol | ent-Kaurene Oxidase | Marah macrocarpus endosperm | IC50 ≈ 1 x 10-7 M | [5] |

| Paclobutrazol | ent-Kaurene Oxidase | Cucurbita maxima endosperm | IC50 = 2.8 x 10-8 M | (Hedden & Graebe, 1985) |

| Uniconazole | ent-Kaurene Oxidase | Cucurbita maxima endosperm | IC50 = 2.0 x 10-9 M | (Izumi et al., 1985) |

Note: The absence of specific IC50/Ki values for this compound in publicly accessible literature highlights a gap in the current research landscape.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Expression and Purification of Recombinant ent-Kaurene Oxidase

Objective: To produce a sufficient quantity of active ent-kaurene oxidase for in vitro inhibition assays.

Methodology:

-

Gene Cloning: The full-length cDNA encoding ent-kaurene oxidase (e.g., from Arabidopsis thaliana, AtKO) is cloned into a suitable expression vector, such as a pYES-DEST52 vector for expression in Saccharomyces cerevisiae or a pET vector for Escherichia coli.

-

Heterologous Expression:

-

S. cerevisiae expression: The expression vector is transformed into a suitable yeast strain. Transformed cells are grown in an appropriate selection medium to an optimal density. Gene expression is induced by transferring the cells to a medium containing galactose.

-

E. coli expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cells are grown in LB medium to mid-log phase, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

-

Microsome Isolation:

-

Yeast or bacterial cells are harvested by centrifugation.

-

The cell pellet is resuspended in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.6 M sorbitol, and protease inhibitors).

-

Cells are disrupted by mechanical means (e.g., glass beads for yeast, sonication for bacteria).

-

The homogenate is centrifuged at a low speed (e.g., 10,000 x g) to remove cell debris.

-

The supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

-

-

Purification (Optional): For detailed kinetic studies, the microsomal protein can be solubilized with a detergent (e.g., CHAPS) and purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

In Vitro ent-Kaurene Oxidase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of ent-kaurene oxidase.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing:

-

Microsomal fraction containing recombinant ent-kaurene oxidase.

-

NADPH-cytochrome P450 reductase (if not co-expressed).

-

NADPH as a cofactor.

-

A suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Varying concentrations of this compound (dissolved in a suitable solvent like DMSO).

-

-

Substrate Addition: The reaction is initiated by the addition of the substrate, radiolabeled [14C]ent-kaurene or unlabeled ent-kaurene.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time period.

-

Reaction Termination and Extraction: The reaction is stopped by the addition of a solvent like ethyl acetate. The products are extracted from the aqueous phase.

-

Product Analysis: The extracted products (ent-kaurenol, ent-kaurenal, and ent-kaurenoic acid) are separated and quantified.

-

Thin-Layer Chromatography (TLC): The extract is spotted on a TLC plate and developed in an appropriate solvent system. The radioactive products are visualized by autoradiography and quantified by scintillation counting.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The extracted products are derivatized (e.g., methylation with diazomethane) and analyzed by GC-MS to identify and quantify the specific oxidation products.

-

Experimental Workflow for Assessing this compound Inhibition

Conclusion

This compound is a highly effective plant growth retardant that exerts its physiological effects through the targeted inhibition of gibberellin biosynthesis. Its specific mechanism of action involves the competitive inhibition of the cytochrome P450 monooxygenase, ent-kaurene oxidase. By binding to the active site of this enzyme, this compound blocks the conversion of ent-kaurene to ent-kaurenoic acid, a crucial and early regulatory point in the GA biosynthetic pathway. This targeted inhibition leads to a systemic reduction in the levels of bioactive gibberellins, resulting in the desired reduction in plant stature. The detailed understanding of this mechanism, as outlined in this guide, is fundamental for the rational application of this compound in various agricultural and horticultural contexts and provides a basis for the design and development of novel plant growth regulators with enhanced specificity and efficacy. Further research to determine the precise kinetic parameters of this compound's interaction with ent-kaurene oxidase will provide a more complete quantitative understanding of its inhibitory potency.

References

- 1. academic.oup.com [academic.oup.com]

- 2. phytojournal.com [phytojournal.com]

- 3. hort [journals.ashs.org]

- 4. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Flurprimidol: A Comprehensive Technical Guide to its Effects on Plant Physiology and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurprimidol is a pyrimidinyl carbinol plant growth regulator that effectively manages plant stature by inhibiting gibberellin biosynthesis. This technical guide provides an in-depth analysis of the physiological and developmental effects of this compound on plants. It details the compound's mechanism of action, summarizes quantitative data on its efficacy from various studies, outlines experimental protocols for its application and evaluation, and presents visual diagrams of the affected signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in plant science and agrichemical development.

Introduction

This compound, with the IUPAC name α-(1-methylethyl)-α-[4-(trifluoromethoxy)phenyl]-5-pyrimidinemethanol, is a potent plant growth retardant.[1] It is widely utilized in horticulture and turfgrass management to produce more compact, aesthetically pleasing plants and to reduce mowing frequency.[2][3] Its primary mode of action is the inhibition of gibberellic acid (GA) biosynthesis, a crucial phytohormone responsible for cell elongation.[2][4] This leads to a reduction in internode length, resulting in shorter, more robust plants with often enhanced green foliage.[1][4]

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound is classified as a Class B plant growth regulator. Its primary target is the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase.[1] This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a critical precursor in the gibberellin biosynthesis pathway.[1][4] By inhibiting this step, this compound effectively blocks the production of bioactive gibberellins, such as GA₁, which are responsible for promoting cell elongation and, consequently, stem growth.[1] This inhibition occurs early in the isoprenoid pathway.[1]

This compound inhibits the enzyme ent-kaurene oxidase, blocking the conversion of ent-kaurene to ent-kaurenoic acid and subsequent production of bioactive gibberellins responsible for cell elongation.

Physiological and Developmental Effects

The primary and most visible effect of this compound is the reduction of plant height due to decreased internode elongation.[1] However, its influence extends to various other physiological and developmental aspects:

-

Morphological Changes: Treated plants are typically more compact, with shorter and thicker stems.[1] Leaf thickness is often increased, and foliage may appear darker green due to higher chlorophyll content.[4]

-

Flowering and Fruiting: this compound can influence flowering time, sometimes causing a slight delay. However, it can also lead to an increased number of flowers and a more vibrant bloom color.[4]

-

Stress Tolerance: The compact growth and strengthened stems can enhance a plant's tolerance to environmental and shipping stresses.[4] Additionally, this compound has been associated with decreased water loss.[4]

-

Root Development: While primarily affecting shoot growth, this compound is absorbed through the roots and can influence root morphology.[2][5] Some studies have reported a reduction in root biomass.[6]

-

Other Hormonal Effects: Research suggests that this compound's effects may not be limited to gibberellin inhibition. It has been observed to cause a decrease in abscisic acid (ABA) levels in some plants.[1]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the effects of this compound on different plant species.

Table 1: Effect of this compound on Plant Height Reduction

| Plant Species | Application Method | This compound Concentration/Rate | Height Reduction (%) | Reference |

| Narcissus tazetta | Drench | 2 mg/pot | 65 | |

| Sweetpotato Slips | Foliar Spray | 20 mg·L⁻¹ (applied twice) | 41.6 | [7] |

| Smooth Crabgrass | Programmatic Application | Not specified | 67 | |

| Elaeagnus pungens | Drench | Not specified | 13.9 | [8] |

| Loropetalum chinense | Drench | Not specified | 38.2 | [8] |

| Silver Maple | Trunk Injection | 4 g/L | Significant reduction | [9] |

Table 2: Effect of this compound on Biomass

| Plant Species | Application Method | This compound Rate | Biomass Reduction (%) | Reference |

| Smooth Crabgrass (Above-ground) | Programmatic Application | Not specified | 67 | [6] |

| Smooth Crabgrass (Root) | Programmatic Application | Not specified | 74 | [6] |

| Goosegrass | Programmatic Application | Not specified | 73-80 | [6] |

| Elaeagnus pungens | Granular | Not specified | 25.1 | [8] |

| Loropetalum chinense | Granular | Not specified | 17.0 | [8] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for common experimental applications of this compound.

Foliar Spray Application

This method is common for treating ornamental plants in greenhouse settings.[1]

Objective: To evaluate the effect of foliar-applied this compound on plant height and morphology.

Materials:

-

This compound formulation (e.g., Topflor®)

-

Test plants of uniform size and developmental stage

-

Pressurized sprayer with a fine nozzle

-

Measuring cylinders and beakers

-

Distilled water

-

Personal Protective Equipment (PPE)

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound and then dilute it to the desired experimental concentrations (e.g., 5, 10, 20, 40, 80 ppm).[10]

-

Plant Preparation: Grow plants under controlled environmental conditions. Ensure plants are well-watered prior to application but that the foliage is dry.

-

Application: Spray the plants until the foliage is uniformly wet, ensuring complete coverage. Avoid excessive runoff. A standard application volume is often used (e.g., 204 mL per square meter).[10]

-

Control Group: Treat a control group of plants with a water-only spray.

-

Post-Application Care: Return plants to the controlled environment. Maintain normal watering and fertilization schedules.

-

Data Collection: Measure plant height, stem diameter, number of nodes, and leaf chlorophyll content at regular intervals (e.g., weekly) for a predetermined period. At the end of the experiment, destructive harvesting can be done to measure shoot and root dry biomass.

Substrate Drench Application

This method provides for root uptake of this compound and often results in more uniform growth regulation.[4]

Objective: To assess the efficacy of root-absorbed this compound in controlling plant growth.

Materials:

-

This compound formulation

-

Potted test plants

-

Measuring equipment

-

Distilled water

-

PPE

Procedure:

-

Solution Preparation: Prepare the desired concentrations of this compound solution.

-

Plant and Substrate Preparation: Use a well-draining potting medium. The substrate should be moist but not saturated before application to ensure the drench solution is absorbed and not lost to leaching.[4]

-

Application: Apply a specific volume of the this compound solution directly to the surface of the growing medium in each pot. The volume should be sufficient to be absorbed by the substrate without excessive drainage.

-

Control Group: Drench a control group with an equal volume of water.

-

Post-Application Care and Data Collection: As described in the foliar spray protocol.

This diagram outlines the key stages of a typical experiment, from preparation and treatment application to data collection and analysis, for assessing the impact of this compound on plant growth and development.

Conclusion

This compound is a highly effective plant growth regulator that provides significant control over plant stature by inhibiting gibberellin biosynthesis. Its application results in a range of physiological and developmental changes that are beneficial in various horticultural and turf management contexts. Understanding its mechanism of action, the quantitative effects on different species, and proper experimental protocols is essential for its effective and predictable use in research and commercial applications. This guide provides a foundational resource for professionals seeking to utilize or further investigate the properties of this compound.

References

- 1. phytojournal.com [phytojournal.com]

- 2. Plant Growth Regulators | Cornell Turfgrass Program [turf.cals.cornell.edu]

- 3. Selecting and Using Plant Growth Regulators on Floricultural Crops | VCE Publications | Virginia Tech [pubs.ext.vt.edu]

- 4. Topflor Liquid | SePRO Corporation [sepro.com]

- 5. media.clemson.edu [media.clemson.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. hort [journals.ashs.org]

- 9. Effect of Trunk Injection of this compound and Paclobutrazol on Sprout Growth in Silver Maple [joa.isa-arbor.com]

- 10. Best Management Practices for Plant Growth Regulators Used in Floriculture Production - NORTH CAROLINA STATE UNIV [portal.nifa.usda.gov]

The Genesis and Elucidation of Flurprimidol: A Technical Guide to a Potent Plant Growth Regulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Flurprimidol, a pyrimidinyl carbinol, has emerged as a significant plant growth regulator, instrumental in the management of ornamental and turfgrass species. Discovered and developed by Eli Lilly and Company, its primary mechanism of action lies in the inhibition of gibberellin biosynthesis, a critical pathway for plant cell elongation. This technical guide provides a comprehensive overview of the history, discovery, and chemical synthesis of this compound. It further delves into its detailed mechanism of action, supported by a signaling pathway diagram. The guide also presents a compilation of quantitative data on its efficacy across various plant species and outlines detailed experimental protocols for its application, serving as a valuable resource for researchers and professionals in the field of plant science and agrochemical development.

History and Discovery

This compound, scientifically known as α-(1-methylethyl)-α-[4-(trifluoromethoxy)phenyl]-5-pyrimidinemethanol, was first synthesized and identified as a potent plant growth regulator by Eli Lilly and Company.[1] The initial discovery and development took place in the 1970s, with key patents US 3,967,949 (issued in 1976) and US 4,002,628 (issued in 1977) detailing the synthesis and plant growth regulating properties of a series of pyrimidine derivatives, including this compound.[1]

The discovery process at Eli Lilly likely involved the screening of a library of chemical compounds for their effects on plant growth and development. Pyrimidine derivatives were a known class of biologically active compounds, and the research focused on modifying their structure to optimize for growth regulation with minimal phytotoxicity. The initial screenings would have involved bioassays to assess the compound's ability to inhibit stem elongation in model plant systems.

Commercially, this compound has been marketed under trade names such as Cutless® for turfgrass management and Topflor® for ornamental plants.[1][2]

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | α-(1-methylethyl)-α-[4-(trifluoromethoxy)phenyl]-5-pyrimidinemethanol | [1] |

| CAS Number | 56425-91-3 | [1] |

| Molecular Formula | C15H15F3N2O2 | [1] |

| Molecular Weight | 312.29 g/mol | [1] |

| Melting Point | 94-96 °C | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in acetone, ethanol, methanol, and DMSO. | [1] |

Synthesis of this compound

Original Patented Synthesis (Eli Lilly and Company)

The initial synthesis of this compound, as outlined in US Patent 4,002,628, involves a Grignard reaction. The key steps are:

-

Preparation of the Grignard Reagent: 4-Bromobenzotrifluoride is reacted with magnesium in an inert solvent (e.g., diethyl ether) to form the Grignard reagent, 4-(trifluoromethoxy)phenylmagnesium bromide.

-

Reaction with an Acyl Pyrimidine: The Grignard reagent is then reacted with 5-(isobutyryl)pyrimidine.

-

Hydrolysis: The resulting intermediate is hydrolyzed to yield this compound.

Improved Synthesis Method

An improved and more efficient synthesis of this compound has been developed, as described in US Patent Application US20140121375A1.[3] This method avoids the use of organolithium reagents and cryogenic temperatures, making it more cost-effective and environmentally friendly. The key steps of this improved synthesis are:

-

Reaction of 5-bromopyrimidine with a ketone: 5-bromopyrimidine is reacted with isopropyl 4-(trifluoromethoxy)phenyl ketone in the presence of a suitable base.

-

Hydrolysis: The resulting product is then hydrolyzed to yield this compound.[3]

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound's primary mode of action is the inhibition of gibberellin (GA) biosynthesis. Gibberellins are a class of plant hormones that play a crucial role in regulating various developmental processes, most notably stem elongation. This compound specifically targets the early stages of the GA biosynthesis pathway.

The key point of inhibition is the three-step oxidation of ent-kaurene to ent-kaurenoic acid. This conversion is catalyzed by the enzyme ent-kaurene oxidase, a cytochrome P450-dependent monooxygenase. This compound acts as a potent inhibitor of this enzyme, thereby blocking the production of downstream gibberellins.

Signaling Pathway

Experimental Protocols

General Screening of Plant Growth Regulators

A common method for the initial screening of potential plant growth regulators like this compound involves a bioassay using a model plant species known for its rapid growth and sensitivity to gibberellins, such as dwarf peas or rice.

Protocol:

-

Plant Material: Germinate seeds of a dwarf plant variety (e.g., Pisum sativum 'Progress No. 9') in a suitable growing medium (e.g., vermiculite or sand).

-

Treatment Application: Once the seedlings have reached a specific developmental stage (e.g., 7-10 days old), apply the test compound at various concentrations. The application can be as a foliar spray or a soil drench.

-

Control Groups: Include a positive control (application of a known growth regulator) and a negative control (application of the solvent used to dissolve the test compound).

-

Growth Conditions: Maintain the plants under controlled environmental conditions (e.g., 25°C, 16-hour photoperiod).

-

Data Collection: After a set period (e.g., 7-14 days), measure the shoot height of the treated and control plants.

-

Analysis: Compare the shoot height of plants treated with the test compound to the control groups to determine the extent of growth inhibition.

Drench Application for Ornamental Plants

Objective: To control the height of container-grown ornamental plants.

Materials:

-

This compound formulation (e.g., Topflor®)

-

Graduated cylinders and beakers for accurate measurement

-

Water

-

Potted ornamental plants (e.g., chrysanthemums, poinsettias) at the desired stage of growth.

Protocol:

-

Solution Preparation: Prepare the desired concentration of this compound solution by diluting the commercial formulation with water. Common concentrations for drench applications range from 0.25 to 4 mg of active ingredient (a.i.) per pot.

-

Application Volume: The volume of the drench solution applied to each pot is critical for consistent results. A standard application is typically 4 fl oz (118 mL) for a 6-inch pot.

-

Application Procedure:

-

Ensure the potting medium is moist but not saturated before application.

-

Apply the prepared this compound solution evenly to the surface of the potting medium.

-

Avoid watering the plants for 24 hours after application to allow for optimal absorption by the roots.

-

-

Evaluation: Monitor the plants for growth reduction over the following weeks. Measure plant height and compare it to untreated control plants.

Foliar Spray Application for Turfgrass

Objective: To reduce the vertical growth of turfgrass and decrease mowing frequency.

Materials:

-

This compound formulation (e.g., Cutless®)

-

Calibrated sprayer

-

Water

-

Established turfgrass area.

Protocol:

-

Rate Calculation: Determine the appropriate application rate based on the turfgrass species and desired level of growth regulation. Rates for turfgrass typically range from 0.25 to 0.5 lbs of active ingredient per acre.

-

Sprayer Calibration: Calibrate the sprayer to deliver a uniform and accurate volume of spray solution per unit area.

-

Solution Preparation: Mix the calculated amount of this compound with the required volume of water in the sprayer tank.

-

Application Procedure:

-

Apply the spray solution uniformly over the target turfgrass area.

-

For best results, apply to actively growing turf.

-

Irrigate the treated area with approximately 0.5 inches of water within 24 hours of application to move the product into the root zone.

-

-

Evaluation: Monitor the turfgrass for reduced vertical growth and darker green color. Measure clipping yield over time and compare it to an untreated control area.

Quantitative Data on Efficacy

Efficacy of this compound on Bedding Plants (Foliar Spray)

| Plant Species | This compound Concentration (ppm) | Observed Effect | Reference |

| Ageratum | 40 - 80 | Height and diameter control | [4] |

| Celosia | 40 - 80 | Height and diameter control | [4] |

| Coleus | 40 - 80 | Height and diameter control | [4] |

| Salvia | 40 - 80 | Height and diameter control | [4] |

| Begonia | < 10 | Stunted growth | [4] |

| Vinca | < 10 | Stunted growth | [4] |

Efficacy of this compound on Turfgrass (Foliar Spray)

| Turfgrass Species | Application Rate (lbs a.i./acre) | Observed Effect | Reference |

| Kentucky Bluegrass | 0.25 - 0.5 | Improved overall appearance | [5] |

| Creeping Bentgrass | 0.125 - 0.25 | Suppression of Poa annua | [6] |

| Bermudagrass | Programmatic applications | Reduced smooth crabgrass biomass by 67% | [7] |

| Zoysiagrass | 0.375 - 1.5 | 4-8 weeks of growth suppression |

Logical Workflow for Evaluating a Novel Plant Growth Regulator

References

- 1. This compound [drugfuture.com]

- 2. sepro.com [sepro.com]

- 3. US20140121375A1 - Method for preparation of 5-substituted pyrimidines - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Response of Kentucky Bluegrass Turfgrass to Plant Growth Regulators | MDPI [mdpi.com]

- 6. turf.caes.uga.edu [turf.caes.uga.edu]

- 7. researchgate.net [researchgate.net]

Flurprimidol's In-Depth Mechanism: A Technical Guide to the Inhibition of ent-Kaurene Oxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurprimidol is a pyrimidine-based plant growth retardant that effectively controls plant stature by inhibiting the biosynthesis of gibberellins (GAs). Its primary mode of action is the targeted inhibition of ent-kaurene oxidase, a critical cytochrome P450-dependent monooxygenase (CYP) responsible for the three-step oxidation of ent-kaurene to ent-kaurenoic acid. This technical guide provides a comprehensive overview of this compound's mechanism, detailing the biochemical pathway, presenting quantitative data on its physiological effects, outlining experimental protocols for its study, and visualizing the key processes through signaling and workflow diagrams.

Introduction

Gibberellins are a class of tetracyclic diterpenoid plant hormones that regulate a wide array of developmental processes, including seed germination, stem elongation, and flowering.[1] The precise control of GA biosynthesis is therefore a key target for the development of plant growth regulators. This compound [α-(1-methylethyl)-α-[4-(trifluoromethoxy)phenyl]-5-pyrimidinemethanol] is a potent inhibitor of GA biosynthesis, widely used in horticulture and turfgrass management to produce more compact and aesthetically pleasing plants.[2][3]

This compound is classified as a Class B plant growth retardant, a group of compounds that includes other nitrogen-containing heterocyclic molecules like paclobutrazol and uniconazole.[2] These compounds specifically target the early stages of the GA biosynthesis pathway. This guide delves into the core of this compound's activity: its direct interaction with and inhibition of the ent-kaurene oxidase enzyme complex.

The Gibberellin Biosynthesis Pathway and this compound's Point of Action

The biosynthesis of gibberellins is a complex pathway that begins in the plastids with the synthesis of ent-kaurene from geranylgeranyl diphosphate (GGDP). ent-Kaurene is then transported to the endoplasmic reticulum, where it undergoes a series of oxidative reactions catalyzed by cytochrome P450 monooxygenases.[4]

The first of these microsomal steps is the three-step oxidation of ent-kaurene to ent-kaurenoic acid. This critical conversion is catalyzed by the enzyme ent-kaurene oxidase (KO), a member of the CYP701A family of cytochrome P450s.[5] this compound exerts its inhibitory effect at this precise point in the pathway.[2] By binding to the heme iron of the cytochrome P450 component of the enzyme, this compound blocks the successive oxidation of ent-kaurene to ent-kaurenol, then to ent-kaurenal, and finally to ent-kaurenoic acid.[2]

dot

Caption: Gibberellin Biosynthesis Pathway and the Site of this compound Inhibition.

Quantitative Data on the Effects of this compound

Table 1: Effect of this compound on Plant Height

| Plant Species | Application Method | This compound Dose | Plant Height Reduction (%) | Reference |

| Narcissus tazetta | Soil Drench | 2 mg/pot | Not specified, but significant | [6][7] |

| Ornithogalum thyrsoides & O. dubium | Media Drench | 0.05 mg/pot | 20 - 35 | [3] |

| Easter Lily (Lilium longiflorum) | Drench | 0.02 - 0.24 mg a.i./pot | 9 - 59 | [8] |

| Pea (Pisum sativum cv. Kaspa) | In vitro medium | Highest concentration | ~83 (from 77 cm to 13 cm) | [9] |

| Ornithogalum saundersiae | Foliar Spray | 30 mg·dm⁻³ | 52.5 | [10] |

Table 2: Effect of this compound on Internode Length

| Plant Species | Application Method | This compound Dose | Internode Length Reduction | Reference |

| Pea (Pisum sativum cv. Kaspa) | In vitro medium | Various | Dose-dependent reduction | [9] |

| Viburnum odoratissimum & V. suspensum | Granular | 22.5 g a.i./1000 ft² | Reduced shoot regrowth | [11] |

Experimental Protocols

The following protocols are synthesized from established methodologies for the study of ent-kaurene oxidase and its inhibition.

Heterologous Expression of ent-Kaurene Oxidase

A common approach to studying the activity of ent-kaurene oxidase is to express the enzyme in a heterologous system, such as yeast (Saccharomyces cerevisiae) or E. coli. This allows for the production of the enzyme in sufficient quantities for in vitro assays, free from other plant enzymes.

Protocol:

-

Gene Isolation: The full-length cDNA encoding ent-kaurene oxidase (e.g., from Arabidopsis thaliana, GA3, CYP701A3) is amplified by PCR.[12]

-

Vector Construction: The amplified cDNA is cloned into a suitable expression vector (e.g., pYES2 for yeast or pET series for E. coli). The vector should contain a strong, inducible promoter (e.g., GAL1 for yeast, T7 for E. coli).

-

Transformation: The expression vector is transformed into the host organism (yeast or E. coli) using standard protocols.

-

Expression Induction: The transformed cells are grown in appropriate media to a suitable density (e.g., OD600 of 0.6-0.8). Expression of the recombinant protein is then induced (e.g., with galactose for yeast, IPTG for E. coli).

-

Microsome Preparation: For in vitro assays, microsomes containing the expressed cytochrome P450 enzyme are isolated. Cells are harvested by centrifugation, washed, and then lysed. The lysate is subjected to differential centrifugation to pellet the microsomal fraction, which is then resuspended in a suitable buffer.[3]

In Vitro ent-Kaurene Oxidase Inhibition Assay

This assay measures the activity of the heterologously expressed ent-kaurene oxidase in the presence and absence of this compound to determine the extent of inhibition.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Microsomal preparation with recombinant ent-kaurene oxidase.

-

NADPH-cytochrome P450 reductase (can be co-expressed or added exogenously).

-

A buffer solution (e.g., potassium phosphate buffer, pH 7.4).

-

NADPH as a cofactor.

-

The substrate, radiolabeled or non-labeled ent-kaurene.

-

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. A control with the solvent alone should be included.

-

Reaction Initiation and Incubation: Initiate the reaction by adding the substrate, ent-kaurene. Incubate the mixture at a controlled temperature (e.g., 30°C) with shaking for a defined period.

-

Reaction Termination and Extraction: Stop the reaction by adding a solvent such as ethyl acetate. The products and remaining substrate are then extracted into the organic phase.

-

Product Analysis: The extracted products (ent-kaurenol, ent-kaurenal, and ent-kaurenoic acid) are analyzed. If radiolabeled substrate was used, the products can be separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by scintillation counting. For non-labeled substrates, gas chromatography-mass spectrometry (GC-MS) is a common method for identification and quantification after derivatization.[12]

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration. An IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

dot

Caption: Experimental Workflow for Determining this compound's Inhibition of ent-Kaurene Oxidase.

Conclusion

This compound is a highly effective plant growth retardant that acts through the specific inhibition of ent-kaurene oxidase, a key enzyme in the gibberellin biosynthesis pathway. By blocking the conversion of ent-kaurene to ent-kaurenoic acid, this compound significantly reduces the production of bioactive gibberellins, leading to a decrease in stem and internode elongation. While direct enzymatic inhibition data for this compound remains to be fully published, the extensive quantitative data on its physiological effects in a variety of plant species underscore its potency. The experimental protocols outlined in this guide provide a framework for further investigation into the precise kinetics and molecular interactions of this compound with its target enzyme. A deeper understanding of this mode of action will continue to inform the development of novel plant growth regulators and their effective application in agriculture and horticulture.

References

- 1. Inhibition of ent-Kaurene Oxidation and Growth by alpha-Cyclopropyl-alpha-(p-methoxyphenyl)-5-pyrimidine Methyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of ent-kaurene oxidase activity from Gibberella fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of ent-Kaurene Oxidation and Growth by α-Cyclopropyl-α-(p-methoxyphenyl)-5-pyrimidine Methyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of ent-kaurene synthase and kaurene oxidase involved in gibberellin biosynthesis from Scoparia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aminer.org [aminer.org]

- 8. pnas.org [pnas.org]

- 9. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mutation of ent-kaurenoic acid oxidase, a key enzyme involved in gibberellin biosynthesis, confers a dwarf phenotype to cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Statistical methods for analysis of time-dependent inhibition of cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Physiological and Biochemical Effects of Flurprimidol on Turfgrass: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Flurprimidol is a pyrimidine-derivative plant growth regulator widely utilized in the turfgrass industry to suppress vertical shoot growth, thereby reducing mowing frequency and improving turf quality. Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis, a key hormone responsible for cell elongation. This guide provides a comprehensive overview of the physiological and biochemical effects of this compound on turfgrass, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways and experimental workflows. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of plant growth regulators.

Physiological Effects of this compound on Turfgrass

The application of this compound induces a range of physiological responses in turfgrass, primarily aimed at regulating growth and enhancing stress tolerance. These effects are a direct consequence of its inhibitory action on gibberellin biosynthesis.

Growth Regulation

This compound is classified as a Type II, Class B plant growth regulator, meaning it inhibits gibberellin biosynthesis early in the pathway and is primarily absorbed by the roots.[1][2] This mode of action leads to a reduction in cell elongation rather than cell division, resulting in shorter internodes and a more compact growth habit.[1] This physiological change translates to a significant reduction in the vertical growth of turfgrass, which can decrease mowing requirements by 40% to 60%.[1]

Programmatic applications of this compound have been shown to effectively reduce the above-ground biomass of certain grass species. For instance, studies on smooth crabgrass demonstrated a 67% reduction in above-ground biomass with repeated this compound applications.[3]

Turf Quality

The use of this compound can lead to improvements in overall turfgrass quality. By redirecting the plant's energy from vertical growth to lateral and below-ground development, this compound can enhance turf density and color.[4] Applications of this compound have been reported to improve the overall appearance of Kentucky bluegrass.[5] However, the impact on color can be variable, with some studies reporting no significant effect on leaf color.[5]

Stress Tolerance

A key benefit of this compound application is the enhancement of turfgrass tolerance to various abiotic stresses, including drought and heat.

Drought Tolerance: this compound has been shown to reduce the evapotranspiration (ET) rate of turfgrass, a crucial factor in water conservation. In St. Augustinegrass, this compound application resulted in an average ET rate reduction of 15-18%.[6] This reduction in water use contributes to improved drought tolerance. While some studies have shown no direct effect of this compound on turf quality during drought periods, the physiological changes it induces, such as reduced leaf area, can indirectly contribute to better water management within the plant.[7]

Heat Stress: While specific quantitative data on the direct effects of this compound on heat stress tolerance in turfgrass is limited, its mode of action suggests potential benefits. By promoting a more compact growth habit and potentially enhancing root development, this compound may improve the plant's ability to withstand high temperatures. However, it is important to note that applying gibberellin synthesis inhibitors to already stressed turf is generally not recommended.[8]

Biochemical Effects of this compound on Turfgrass

The physiological changes observed in turfgrass following this compound treatment are underpinned by a series of biochemical alterations, most notably the inhibition of the gibberellin biosynthesis pathway.

Inhibition of Gibberellin Biosynthesis

This compound acts as a potent inhibitor of gibberellin (GA) biosynthesis.[8] Specifically, it targets the early stages of the isoprenoid pathway by inactivating the monooxygenase enzymes responsible for the conversion of ent-kaurene to GA12-aldehyde.[8] This inhibition occurs through the binding of this compound to the proheme iron of cytochrome P450 monooxygenases.[8] This blockage leads to a significant reduction in the endogenous levels of bioactive gibberellins, such as GA₁, which are essential for stem elongation.

Effects on Photosynthesis and Chlorophyll Content

The impact of this compound on chlorophyll content and photosynthesis can be variable. Some studies suggest that the darker green appearance of treated turf is due to an increase in chlorophyll concentration per unit leaf area, a consequence of smaller, more compact cells.[4] However, other research on Kentucky bluegrass has shown no significant effect of this compound on leaf color.[5] Further research is needed to fully elucidate the quantitative effects of this compound on photosynthetic parameters across different turfgrass species and environmental conditions.

Antioxidant Responses

Plant growth regulators that inhibit gibberellin biosynthesis have been associated with an increase in the activity of antioxidant enzymes, which play a crucial role in protecting plants from oxidative stress caused by abiotic factors.[4] While direct quantitative data for this compound's effect on specific antioxidant enzymes in turfgrass is not abundant in the readily available literature, the general physiological improvements in stress tolerance suggest a potential role in modulating the antioxidant defense system.

Quantitative Data

The following tables summarize the quantitative effects of this compound on various physiological parameters in turfgrass, compiled from multiple research sources.

Table 1: Effect of this compound on Turfgrass Growth

| Turfgrass Species | Application Rate | Parameter Measured | Result | Citation |

| Smooth Crabgrass | Programmatic applications | Above-ground biomass | 67% reduction | [3] |

| Goosegrass | Programmatic applications | Biomass | 73-80% reduction | [3] |

| St. Augustinegrass | 0.84 kg a.i. ha⁻¹ | Leaf Extension Rate (LER) - Optimal Soil Moisture | 85% reduction (for 8 weeks) | [6] |

| St. Augustinegrass | 0.84 kg a.i. ha⁻¹ | Leaf Extension Rate (LER) - Suboptimal Soil Moisture | 79% reduction (for 17 weeks) | [6] |

| General Turfgrass | Standard application rates | Mowing Requirement | 40-60% reduction | [1] |

Table 2: Effect of this compound on Turfgrass Water Relations

| Turfgrass Species | Application Rate | Parameter Measured | Result | Citation |

| St. Augustinegrass | 0.84 kg a.i. ha⁻¹ | Evapotranspiration (ET) Rate - Optimal Soil Moisture | 15% average reduction (for 5 weeks) | [6] |

| St. Augustinegrass | 0.84 kg a.i. ha⁻¹ | Evapotranspiration (ET) Rate - Suboptimal Soil Moisture | 18% average reduction (for 15 weeks) | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Protocol for Assessing Turfgrass Growth Regulation

Objective: To quantify the effect of this compound on the vertical growth rate of turfgrass.

Materials:

-

Established turfgrass plots

-

This compound formulation

-

Calibrated sprayer

-

Clipping collection mower with a catch basket

-

Drying oven

-

Analytical balance

Procedure:

-

Plot Establishment: Utilize established, uniform turfgrass plots of a known species and cultivar.

-

Treatment Application: Apply this compound at various rates (e.g., 0.25, 0.5, 0.75, and 1.0 kg a.i. ha⁻¹) using a calibrated sprayer to ensure uniform coverage. Include an untreated control group.

-

Clipping Collection: At regular intervals (e.g., weekly), mow the plots at a consistent height and collect all clippings from a known area within each plot.

-

Drying and Weighing: Dry the collected clippings in a forced-air oven at 70°C until a constant weight is achieved.

-

Data Analysis: Record the dry weight of the clippings for each plot. Calculate the percentage of clipping yield reduction for each this compound treatment compared to the untreated control.

Protocol for Measuring Evapotranspiration (ET) Rate

Objective: To determine the effect of this compound on the water use of turfgrass.

Materials:

-

Lysimeters (intact soil cores in containers with drainage)

-

Established turfgrass of the desired species

-

This compound formulation

-

Analytical balance

-

Irrigation system

Procedure:

-

Lysimeter Preparation: Establish uniform turfgrass in lysimeters, allowing for a significant acclimation period.

-

Treatment Application: Apply this compound to the turfgrass in the lysimeters at the desired rates. Include an untreated control group.

-

Watering to Field Capacity: Irrigate all lysimeters to field capacity and allow them to drain freely until drainage ceases.

-

Initial Weight Measurement: Weigh each lysimeter to obtain the initial weight.

-

ET Measurement: After a set period (e.g., 24 hours), reweigh each lysimeter. The change in weight is attributed to the water lost through evapotranspiration.

-

Data Calculation: Calculate the ET rate as the volume of water lost per unit area per unit time (e.g., mm/day).

-

Re-watering: After each measurement, re-irrigate the lysimeters to field capacity to maintain consistent soil moisture conditions.

Protocol for Gibberellin Extraction and Quantification

Objective: To measure the concentration of endogenous gibberellins in turfgrass tissue following this compound treatment.

Materials:

-

Turfgrass tissue (shoots or roots)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent (e.g., 80% methanol with butylated hydroxytoluene)

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system with a UV or mass spectrometry (MS) detector

-

Gibberellin standards

Procedure:

-

Sample Collection and Freezing: Harvest fresh turfgrass tissue and immediately freeze it in liquid nitrogen to halt metabolic activity.

-

Extraction: Grind the frozen tissue to a fine powder using a mortar and pestle. Extract the powder with a cold extraction solvent.

-

Purification: Centrifuge the extract to pellet debris. The supernatant can be further purified and concentrated using SPE cartridges to remove interfering compounds.

-

HPLC Analysis: Inject the purified extract into an HPLC system equipped with a suitable column (e.g., C18). Use a gradient elution program with appropriate mobile phases (e.g., acetonitrile and water with formic acid) to separate the different gibberellins.

-

Quantification: Detect and quantify the gibberellins using a UV detector or, for higher sensitivity and specificity, a mass spectrometer. Compare the retention times and mass spectra to those of known gibberellin standards to identify and quantify the specific GAs present.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key molecular pathway affected by this compound and a typical experimental workflow for its evaluation.

Caption: Gibberellin biosynthesis pathway and the site of inhibition by this compound.

Caption: General experimental workflow for evaluating the effects of this compound on turfgrass.

Conclusion

This compound is a highly effective plant growth regulator for managing turfgrass growth and enhancing its resilience to environmental stresses. Its primary mechanism of action, the inhibition of gibberellin biosynthesis, leads to a cascade of physiological and biochemical changes that result in a more compact, dense, and stress-tolerant turf. This technical guide has provided a detailed overview of these effects, supported by quantitative data and experimental protocols, to aid researchers and professionals in the turfgrass industry. Further research focusing on the detailed molecular responses to this compound, particularly in relation to a broader range of stress-related biochemical markers and hormonal crosstalk, will continue to refine our understanding and optimize the use of this valuable turf management tool.

References

- 1. participants.wepal.nl [participants.wepal.nl]

- 2. researchgate.net [researchgate.net]

- 3. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. prometheusprotocols.net [prometheusprotocols.net]

- 7. plant-stress.weebly.com [plant-stress.weebly.com]

- 8. phytojournal.com [phytojournal.com]

An In-depth Technical Guide to the Chemical Synthesis of Flurprimidol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical synthesis pathways for Flurprimidol, a significant plant growth regulator. The document outlines two primary synthetic routes: the traditional pathway historically employed and an improved, more efficient methodology developed to address the shortcomings of the former. This guide is intended for an audience with a strong background in synthetic organic chemistry.

This compound, with the chemical name α-(1-methylethyl)-α-[4-(trifluoromethoxy)phenyl]-5-pyrimidinemethanol, is a pyrimidine derivative that functions by inhibiting gibberellin biosynthesis in plants. Its synthesis has been a subject of optimization to improve efficiency, reduce costs, and minimize environmental impact.

Traditional Synthesis Pathway

The traditional synthesis of this compound, as outlined in patents assigned to Eli Lilly and Company, involves a Grignard-like reaction as the key carbon-carbon bond-forming step. This pathway begins with the preparation of a substituted ketone, which is then reacted with a metallated pyrimidine species.

Step 1: Synthesis of Isopropyl p-(trifluoromethoxy)phenyl ketone

The synthesis commences with the preparation of the ketone intermediate. This is typically achieved through the reaction of p-(trifluoromethoxy)bromobenzene with an isopropyl Grignard reagent or by the reaction of p-(trifluoromethoxy)phenylmagnesium bromide with isobutyronitrile.

Step 2: Synthesis of this compound

The final step in the traditional pathway involves the reaction of isopropyl p-(trifluoromethoxy)phenyl ketone with 5-lithiopyrimidine. The 5-lithiopyrimidine is generated in situ by treating 5-bromopyrimidine with a strong base, such as n-butyllithium, at cryogenic temperatures.

Experimental Protocol: Traditional Synthesis of this compound (Illustrative)

Materials:

-

Isopropyl p-(trifluoromethoxy)phenyl ketone

-

5-Bromopyrimidine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

A solution of 5-bromopyrimidine (1.0 eq) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.1 eq) is added dropwise to the cooled solution, and the mixture is stirred for 1 hour at -78 °C to ensure the formation of 5-lithiopyrimidine.

-

A solution of isopropyl p-(trifluoromethoxy)phenyl ketone (1.0 eq) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is allowed to stir at -78 °C for an additional 2-3 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Improved Synthesis Pathway

Researchers at the University of Minnesota developed an improved synthesis for this compound and other 5-substituted pyrimidines. This method circumvents the need for cryogenic conditions and the use of the often problematic 5-lithiopyrimidine intermediate, resulting in a more cost-effective and environmentally friendly process. The key to this improved pathway is the reversal of the order of bond formation.

Step 1: Synthesis of 4-(trifluoromethoxy)phenyl-5-pyrimidyl ketone

The improved synthesis begins with the preparation of a different ketone intermediate, 4-(trifluoromethoxy)phenyl-5-pyrimidyl ketone. This can be achieved through various modern cross-coupling reactions.

Step 2: Synthesis of this compound

The final product is then obtained by the reaction of 4-(trifluoromethoxy)phenyl-5-pyrimidyl ketone with an isopropyl Grignard reagent, such as isopropylmagnesium chloride or isopropylmagnesium bromide, or with isopropyl lithium. This approach avoids the low-temperature lithiation of 5-bromopyrimidine.

Experimental Protocol: Improved Synthesis of this compound (Illustrative)

Materials:

-

4-(trifluoromethoxy)phenyl-5-pyrimidyl ketone

-

Isopropylmagnesium chloride (i-PrMgCl) in THF

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

A solution of 4-(trifluoromethoxy)phenyl-5-pyrimidyl ketone (1.0 eq) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

-

The solution is cooled to 0 °C using an ice bath.

-

Isopropylmagnesium chloride (1.2 eq) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution.

-

The mixture is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

-

The resulting crude product is purified by flash column chromatography to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product, this compound. The yields presented for the reaction steps are illustrative and can vary based on the specific conditions and scale of the reaction.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 5-Bromopyrimidine | C₄H₃BrN₂ | 158.98 | Solid | 75-78 |

| Isopropyl p-(trifluoromethoxy)phenyl ketone | C₁₁H₁₁F₃O₂ | 232.20 | Liquid | - |

| 4-(trifluoromethoxy)phenyl-5-pyrimidyl ketone | C₁₂H₇F₃N₂O₂ | 268.19 | Solid | - |

| This compound | C₁₅H₁₅F₃N₂O₂ | 312.29 | White Crystalline Solid | 94-96 |

| Reaction Step | Pathway | Illustrative Yield (%) | Key Reagents | Conditions |

| This compound Synthesis | Traditional | 60-70% | 5-Bromopyrimidine, n-BuLi, Isopropyl p-(trifluoromethoxy)phenyl ketone | -78 °C, Anhydrous THF |

| This compound Synthesis | Improved | 75-85% | 4-(trifluoromethoxy)phenyl-5-pyrimidyl ketone, i-PrMgCl | 0 °C to RT, Anhydrous THF |

Mandatory Visualizations

The following diagrams illustrate the chemical synthesis pathways and a general experimental workflow.

Caption: Traditional synthesis pathway of this compound.

Caption: Improved synthesis pathway of this compound.

The Impact of Flurprimidol on Plant Physiology: A Technical Guide to Chlorophyll Content and Leaf Morphology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurprimidol, a pyrimidine-based plant growth regulator, is widely utilized in horticulture and agriculture to manage plant stature. Its primary mode of action involves the inhibition of gibberellic acid (GA) biosynthesis, leading to a cascade of physiological and morphological alterations. This technical guide provides an in-depth analysis of this compound's effects on two critical aspects of plant health and development: chlorophyll content and leaf morphology. This document synthesizes quantitative data from various studies, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers and professionals in plant science and agrichemical development.

Introduction

This compound [α-(1-methylethyl)-α-[4-(trifluoromethoxy)phenyl]-5-pyrimidinemethanol] is a potent inhibitor of gibberellin biosynthesis.[1] Gibberellins are a class of diterpenoid hormones that regulate numerous aspects of plant growth, including stem elongation, seed germination, and leaf expansion.[2] By suppressing the production of active gibberellins, this compound effectively reduces internode elongation, resulting in more compact and robust plants.[3] Beyond its primary application in height control, this compound treatment often leads to secondary effects that can enhance plant quality, such as darker green foliage and increased stress tolerance.[4] These aesthetic and physiological improvements are frequently linked to changes in chlorophyll content and leaf anatomy. This guide will explore these secondary effects in detail, providing a technical overview for scientific application.

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound targets a key enzymatic step early in the gibberellin biosynthesis pathway. Specifically, it inhibits the monooxygenase enzymes, which are cytochrome P450-dependent, that catalyze the oxidation of ent-kaurene to ent-kaurenoic acid.[3][5] This inhibition occurs through the binding of this compound to the proheme iron of the cytochrome P450 enzyme, effectively blocking its catalytic activity.[5] The reduction in ent-kaurenoic acid subsequently limits the production of all downstream gibberellins, including the biologically active forms such as GA1 and GA4.

Caption: Inhibition of Gibberellin Biosynthesis by this compound.

Impact on Chlorophyll Content

A consistent observation following this compound application is an increase in the greenness of plant foliage, which is directly attributable to a higher concentration of chlorophyll.[3] This enhancement of leaf color is a desirable trait in many ornamental and turfgrass species.

Quantitative Effects on Chlorophyll

The application of this compound has been shown to increase the relative chlorophyll content in a variety of plant species. While the magnitude of this effect can vary depending on the species, concentration of this compound, and application method, the general trend is an increase in chlorophyll a, chlorophyll b, and total chlorophyll.

| Plant Species | This compound Concentration | Application Method | Change in Chlorophyll Content | Reference |

| Ornithogalum saundersiae | 15 mg·dm⁻³ | Foliar Spray | Increased stomatal conductance | [1] |

| Ornithogalum saundersiae | 30 mg·dm⁻³ | Foliar Spray | Increased stomatal conductance; 10.1 SPAD unit increase in relative chlorophyll content | [1] |

| Curcuma alismatifolia | 40 mg·dm⁻³ | Soil Drench | Increased chlorophyll content | [1] |

| Kentucky Bluegrass | Varied | Foliar Spray | Improved overall turfgrass appearance | [4] |

Note: SPAD (Soil Plant Analysis Development) units are a relative measure of chlorophyll content.

Impact on Leaf Morphology

The inhibition of gibberellin biosynthesis by this compound has profound effects on leaf development, leading to distinct morphological changes. These alterations are primarily a result of reduced cell elongation and, in some cases, altered cell division.

Quantitative Effects on Leaf Morphology

This compound treatment typically results in leaves that are smaller in area, thicker, and more robust. These changes can contribute to increased tolerance to environmental stresses.

| Plant Species | This compound Concentration | Application Method | Change in Leaf Morphology | Reference |

| Ornithogalum saundersiae | 30 mg·dm⁻³ | Bulb Soak | Shortest leaves, smallest plant diameter | [1] |

| Ornithogalum saundersiae | Not specified | Bulb Soak | Widest leaves | [1] |

| Elaeagnus pungens | 22.5 g/a.i ./1000 ft² | Granular | 4.3% reduction in shoot growth | [6] |

| Elaeagnus pungens | 22.5 g/a.i ./1000 ft² | Drench | 13.9% reduction in shoot growth | [6] |

| Loropetalum chinense | 22.5 g/a.i ./1000 ft² | Granular | 39.5% reduction in shoot regrowth | [6] |

| Loropetalum chinense | 22.5 g/a.i ./1000 ft² | Drench | 38.2% reduction in shoot regrowth | [6] |

Signaling Pathways

The effects of this compound on chlorophyll content and leaf morphology are mediated by the gibberellin signaling pathway. Reduced levels of bioactive GAs lead to the stabilization of DELLA proteins, which are key negative regulators of GA responses.

DELLA proteins repress the activity of various transcription factors, including Phytochrome Interacting Factors (PIFs), which are involved in promoting cell elongation and are also implicated in chlorophyll biosynthesis. By preventing the degradation of DELLA proteins, this compound treatment leads to the repression of PIF-mediated gene expression, resulting in reduced cell expansion and, consequently, altered leaf morphology.

Furthermore, the GATA transcription factors GNC and CGA1/GNL, which are downstream of DELLAs and PIFs, are known to promote greening and are repressed by GA signaling.[7] Therefore, the inhibition of GA signaling by this compound can lead to the upregulation of these factors, contributing to increased chlorophyll content.

Caption: Gibberellin Signaling Pathway and the Effect of this compound.

Experimental Protocols

Chlorophyll Content Determination (Spectrophotometric Method)

This protocol outlines the extraction and quantification of chlorophyll a, chlorophyll b, and total chlorophyll from fresh leaf tissue.

Materials:

-

Fresh leaf tissue

-

80% Acetone (v/v)

-

Mortar and pestle

-

Quartz sand (optional)

-

Centrifuge and centrifuge tubes

-

Spectrophotometer

-

Cuvettes

-

Volumetric flasks

-

Filter paper

Procedure:

-

Sample Preparation: Weigh approximately 0.1 g of fresh leaf tissue. Record the fresh weight.

-

Extraction:

-

Place the leaf tissue in a chilled mortar with a small amount of quartz sand (to aid in grinding).

-

Add 2-3 mL of 80% acetone and grind the tissue to a fine pulp.

-

Continue adding small volumes of 80% acetone and grinding until the tissue is completely macerated and the green pigments are extracted.

-

Quantitatively transfer the homogenate to a centrifuge tube. Wash the mortar and pestle with 80% acetone and add the washings to the centrifuge tube.

-

Bring the final volume to 10 mL with 80% acetone.

-

-

Centrifugation: Centrifuge the extract at 5000 rpm for 10 minutes to pellet the cell debris.

-

Spectrophotometry:

-

Carefully transfer the supernatant to a clean cuvette.

-

Use 80% acetone as a blank to zero the spectrophotometer.

-

Measure the absorbance of the extract at 663 nm and 645 nm.[8]

-

-

Calculations: Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using the following equations (for 80% acetone):[8]

-

Chlorophyll a (mg/L) = 12.7(A₆₆₃) - 2.69(A₆₄₅)

-

Chlorophyll b (mg/L) = 22.9(A₆₄₅) - 4.68(A₆₆₃)

-

Total Chlorophyll (mg/L) = 20.2(A₆₄₅) + 8.02(A₆₆₃)

-

-

Final Calculation: To express the chlorophyll content on a fresh weight basis (mg/g FW):

-

Chlorophyll (mg/g FW) = (Chlorophyll concentration (mg/L) × Volume of extract (L)) / Fresh weight of tissue (g)

-

Caption: Workflow for Spectrophotometric Chlorophyll Quantification.

Leaf Morphology Analysis (Light Microscopy)

This protocol describes the preparation of leaf cross-sections for the analysis of anatomical features such as leaf thickness, epidermal thickness, and mesophyll structure.

Materials:

-

Fresh leaf samples

-

Fixative solution (e.g., FAA: Formalin-Acetic Acid-Alcohol)

-

Ethanol series (50%, 70%, 95%, 100%)

-

Xylene or other clearing agent

-

Paraffin wax

-

Microtome

-

Microscope slides and coverslips

-

Staining solution (e.g., Safranin and Fast Green)

-

Mounting medium (e.g., DPX)

-

Light microscope with a calibrated eyepiece or imaging software

Procedure:

-

Fixation: Cut small sections (approx. 5x5 mm) from the central part of the leaf blade and immediately place them in a fixative solution (e.g., FAA) for at least 24 hours.[9]

-

Dehydration: Dehydrate the fixed tissue through a graded ethanol series (e.g., 50%, 70%, 95%, 100%), with each step lasting for at least 1 hour.[9]

-

Clearing: Transfer the dehydrated tissue to a clearing agent like xylene.

-

Infiltration and Embedding: Gradually infiltrate the tissue with molten paraffin wax in an oven. Once infiltrated, embed the tissue in a block of paraffin wax.

-

Sectioning: Use a microtome to cut thin cross-sections (10-15 µm) of the embedded tissue.

-

Mounting and Staining:

-

Mount the paraffin ribbons on microscope slides.

-

Remove the paraffin using xylene and rehydrate the sections through a descending ethanol series.

-

Stain the sections with a suitable stain (e.g., Safranin and Fast Green) to differentiate the tissues.

-

Dehydrate the stained sections through an ascending ethanol series and clear with xylene.

-

-

Coverslipping: Place a drop of mounting medium on the section and cover with a coverslip.

-

Microscopy and Measurement:

-

Observe the prepared slides under a light microscope.

-

Using a calibrated eyepiece or image analysis software (e.g., ImageJ), measure the following parameters:

-

Total leaf thickness

-

Upper and lower epidermal thickness

-

Palisade and spongy mesophyll thickness

-

-

Leaf Area and Stomatal Density (Image Analysis)

This protocol outlines the use of image analysis software (e.g., ImageJ) to measure leaf area and stomatal density from digital images.

Materials:

-

Digital scanner or camera with a tripod

-

Ruler or a reference of known size

-

Clear nail polish

-

Microscope slides and coverslips

-

Light microscope with a camera

-

ImageJ software

Leaf Area Measurement:

-

Image Acquisition: Place a fresh leaf on a flatbed scanner with a ruler alongside for scale. Scan the leaf at a high resolution.

-

Image Analysis (ImageJ):

-

Open the scanned image in ImageJ.

-

Set the scale by drawing a line along the ruler in the image and using the "Analyze > Set Scale" function.[10]

-

Convert the image to 8-bit grayscale ("Image > Type > 8-bit").

-

Adjust the threshold ("Image > Adjust > Threshold") to separate the leaf from the background.

-

Use the "Analyze > Analyze Particles" tool to measure the area of the leaf.

-

Stomatal Density Measurement:

-

Epidermal Impression: Apply a thin, even layer of clear nail polish to the abaxial (lower) surface of the leaf. Allow it to dry completely.

-

Peel Preparation: Carefully peel off the nail polish impression using clear tape and mount it on a microscope slide.

-

Image Acquisition: Observe the epidermal impression under a light microscope and capture images of the stomata at a known magnification.

-

Image Analysis (ImageJ):

-

Open the captured image in ImageJ.

-

Set the scale based on the magnification used.

-

Manually count the number of stomata within a defined area of the image.

-

Calculate the stomatal density as the number of stomata per unit area (e.g., stomata/mm²).

-

Conclusion